N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic rings, triazine, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the 1,2,4-triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the furan rings: The furan rings can be introduced via a Friedel-Crafts acylation reaction.
Introduction of the sulfanyl group: This step may involve the use of thiol reagents under nucleophilic substitution conditions.
Acetylation of the phenyl ring: The acetyl group can be introduced using acetyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the triazine ring to a more reduced form.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides, while reduction might produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide: can be compared with other triazine-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C21H16N4O4S |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H16N4O4S/c1-13(26)14-5-2-6-15(11-14)22-18(27)12-30-21-23-19(16-7-3-9-28-16)20(24-25-21)17-8-4-10-29-17/h2-11H,12H2,1H3,(H,22,27) |
InChI Key |
GTSCDQZBGIWLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CO3)C4=CC=CO4 |
Origin of Product |
United States |
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